5,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
5,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one: is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.244 . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired chromene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions[][3].
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or hydroxyl groups[3][3].
Scientific Research Applications
Chemistry: In chemistry, 5,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential antioxidant and anti-inflammatory properties. Studies have explored its effects on cellular processes and its potential as a therapeutic agent .
Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular pathways makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and inflammation by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with cellular receptors and signaling pathways to exert its effects .
Comparison with Similar Compounds
5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Known for its antioxidant properties.
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one: Exhibits anti-inflammatory and anticancer activities.
Uniqueness: 5,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
3649-05-6 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,7,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-6-8(2)11-10(13)4-5-14-12(11)9(7)3/h6H,4-5H2,1-3H3 |
InChI Key |
GADBCKYQDPZHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CCOC2=C1C)C |
Origin of Product |
United States |
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